molecular formula C8H7NO3 B12445141 3-Acetylisonicotinic acid

3-Acetylisonicotinic acid

Cat. No.: B12445141
M. Wt: 165.15 g/mol
InChI Key: GLHHYZYKJCWQQC-UHFFFAOYSA-N
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Description

3-Acetylisonicotinic acid is an organic compound that belongs to the family of pyridinecarboxylic acids It is a derivative of isonicotinic acid, with an acetyl group attached to the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetylisonicotinic acid typically involves the acetylation of isonicotinic acid. One common method is the Friedel-Crafts acylation, where isonicotinic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetylisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Acetylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 3-acetylisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

    Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the fourth position.

    Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the second position.

    Nicotinic Acid:

Comparison: 3-Acetylisonicotinic acid is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. Compared to isonicotinic acid, picolinic acid, and nicotinic acid, the acetyl group provides additional functionalization, making it a versatile intermediate in organic synthesis and potentially enhancing its biological properties.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

3-acetylpyridine-4-carboxylic acid

InChI

InChI=1S/C8H7NO3/c1-5(10)7-4-9-3-2-6(7)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

GLHHYZYKJCWQQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CN=C1)C(=O)O

Origin of Product

United States

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